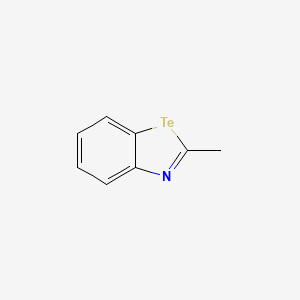

2-Methyl-1,3-benzotellurazole

Description

Contextual Significance of Organotellurium Heterocycles in Modern Chemistry

Organotellurium chemistry, once considered an exotic field, has undergone significant development and now represents a potent tool in modern synthetic chemistry. scielo.br Organotellurium compounds, which are defined by the presence of a carbon-tellurium (C-Te) bond, serve as versatile reagents and intermediates in a wide array of organic transformations. dntb.gov.uaresearchgate.net Their utility stems from the unique electronic properties of tellurium, which allows for a range of stable oxidation states and facile redox chemistry. dntb.gov.ua

Heterocyclic systems incorporating a tellurium atom are of particular importance. These molecules combine the structural rigidity and specific reactivity of a heterocycle with the distinct properties of the tellurium atom. Organotellurium heterocycles have found applications in diverse fields, acting as organic superconductors, polymerization catalysts, and ligands for transition metals. ekb.eg Furthermore, some derivatives have been investigated for their potential as antioxidant and antitumor agents. ekb.egrsc.org In organic synthesis, organotellurium reagents are used for reduction, oxidation, and coupling reactions, often proceeding under mild conditions with high selectivity. scielo.brekb.eg The ability of tellurium to engage in noncovalent interactions, such as chalcogen bonding, has also opened new avenues in supramolecular chemistry and crystal engineering. sciencepublishinggroup.comresearchgate.net

Key Research Applications of Organotellurium Compounds

| Application Area | Description of Use | Key Compound Types |

|---|---|---|

| Organic Synthesis | Used as selective reducing or oxidizing agents and for coupling reactions to form new C-C bonds. scielo.brekb.eg | Tellurides, Tellurolates, Vinylic Tellurides scielo.br |

| Materials Science | Investigated for use as organic superconductors and in the synthesis of nanomaterials. ekb.egrsc.org | Telluradiazole-tetrathiafulvalene complexes researchgate.net |

| Catalysis | Serve as ligands in metal complexes for various catalytic processes and as polymerization catalysts. ekb.egrsc.org | Telluroethers, Pincer-based frameworks rsc.org |

| Medicinal Chemistry | Studied for potential antioxidant and antitumor properties. ekb.egrsc.org | Spirodiazatelluranes, Diaryl tellurides researchgate.netscribd.com |

| Supramolecular Chemistry | Utilized for the self-assembly of complex structures through programmed chalcogen bonding interactions. sciencepublishinggroup.com | Benzo-1,3-chalcogenazoles sciencepublishinggroup.com |

Historical Development of 1,3-Benzotellurazole Chemistry

The field of organotellurium chemistry traces its origins to 1840, when Friedrich Wöhler reported the synthesis of the first organotellurium compound, diethyl telluride. researchgate.netekb.eg However, the study of tellurium-containing heterocycles, and specifically 1,3-benzotellurazoles, is a more recent development, with significant progress made in the last few decades. acs.org The development of synthetic pathways to the core 1,3-benzotellurazole structure has been a key focus of research.

Early synthetic methods often required harsh conditions or specialized reagents. More recently, highly efficient catalytic systems have been developed. For instance, a copper(I)-catalyzed method provides a versatile route to benzotellurazoles from 2-haloanilines and terminal alkynes, followed by reaction with tellurium. acs.org Another significant synthetic strategy involves the reductive cyclization of thiourea (B124793) or urea (B33335) derivatives. sciencepublishinggroup.comresearchgate.net One common route to 2-substituted-1,3-benzotellurazoles starts with bis(2-aminophenyl) ditelluride, which is reacted with isothiocyanates to form an intermediate thiourea. scribd.comresearchgate.net This intermediate then undergoes reductive cyclization to yield the final benzotellurazole (B8626874) product. scribd.comresearchgate.net The synthesis of 2-methyl-1,3-benzotellurazole, for example, can be achieved through reactions affecting the methyl group of a precursor like 2-methylsulphanyl dntb.gov.uaCurrent time information in Bangalore, IN.benzotellurazole. researchgate.netthieme-connect.de These synthetic advancements have made a wider range of 1,3-benzotellurazole derivatives accessible for further study into their physical properties and reactivity. acs.org

Selected Synthetic Methods for 1,3-Benzotellurazole Derivatives

| Starting Materials | Key Reagents/Catalysts | Product Type | Reported Yields | Reference |

|---|---|---|---|---|

| Bis(2-aminophenyl) ditelluride, Acyl/Aryl isothiocyanates | Hydroxymethanesulfinate, Mercury | 2-Acylamino- and 2-Arylamino-1,3-benzotellurazoles | 44% - 67% | sciencepublishinggroup.comresearchgate.net |

| 2-Haloanilines, Terminal Alkynes, Tellurium | Copper(I) catalyst | 2-Substituted Benzo[d]tellurazoles | Not specified | acs.org |

| Phenyl ureas, Tellurium tetrachloride | None specified | 1,3-Benzotellurazole derivatives | Not specified | acs.org |

| 2-Methylsulphanyl dntb.gov.uaCurrent time information in Bangalore, IN.benzotellurazole, 1,3-Dibromopropane (B121459) | Triethylamine (B128534) | Tricyclic tellurazolium bromide | 56% | researchgate.net |

Properties

CAS No. |

89723-09-1 |

|---|---|

Molecular Formula |

C8H7NTe |

Molecular Weight |

244.7 g/mol |

IUPAC Name |

2-methyl-1,3-benzotellurazole |

InChI |

InChI=1S/C8H7NTe/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 |

InChI Key |

KXSPUBIQOSQKTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2[Te]1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Methyl 1,3 Benzotellurazole and Its Derivatives

Direct Synthetic Routes to 2-Methyl-1,3-benzotellurazole

The direct formation of the 2-Methyl-1,3-benzotellurazole ring system has been accomplished through several key strategies, each offering distinct advantages in terms of starting materials and reaction conditions.

A prominent method for the synthesis of 2-Methyl-1,3-benzotellurazole involves the cyclization of 2-telluroanilide precursors. This approach typically starts from a suitable aniline (B41778) derivative that is first converted into a telluroamide. The subsequent intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, leads to the formation of the benzotellurazole (B8626874) ring. The reaction proceeds through the nucleophilic attack of the tellurium atom onto the electrophilic carbon of the amide group, followed by the elimination of a water molecule.

An alternative and efficient route involves the reductive cyclization of thiourea (B124793) derivatives derived from bis(2-aminophenyl) ditelluride. This multi-step synthesis commences with the reduction of a 2-nitroaryl ditelluride to the corresponding bis(2-aminophenyl) ditelluride. This intermediate is then acylated to introduce the desired N-acyl group. The crucial step is the reductive cleavage of the ditelluride bond, typically with a reducing agent like sodium borohydride, which generates a tellurolate intermediate. This in-situ generated tellurolate readily undergoes intramolecular cyclization to yield the 2-substituted-1,3-benzotellurazole. For the synthesis of 2-Methyl-1,3-benzotellurazole, an acetyl group is introduced during the acylation step.

Oxidative cyclization represents another strategy for the construction of the 1,3-benzotellurazole core. This method often involves the reaction of an ortho-functionalized aniline derivative with a tellurium-containing reagent under oxidative conditions. For instance, the reaction of a 2-aminophenyl-substituted precursor with a tellurium source in the presence of an oxidant can induce an intramolecular cyclization. The oxidant facilitates the formation of a reactive tellurium species that subsequently undergoes cyclization to form the heterocyclic ring.

Strategies for Substituted 1,3-Benzotellurazoles

The synthesis of substituted 1,3-benzotellurazoles allows for the fine-tuning of the molecule's properties. Several methodologies have been developed to introduce a variety of substituents onto the benzene (B151609) ring or at the 2-position of the tellurazole core.

Chalcogenocyclization, specifically tellurocyclization, is a powerful tool for the synthesis of substituted 1,3-benzotellurazoles. These reactions typically involve the intramolecular cyclization of an unsaturated substrate containing a tellurium moiety. For example, an ortho-alkynyl aniline derivative can be reacted with a tellurium electrophile. The tellurium adds to the alkyne, and the resulting intermediate is then trapped by the amino group to form the five-membered tellurium-containing ring. The choice of starting materials allows for the introduction of various substituents on the aromatic ring.

Tellurium tetrachloride (TeCl₄) is a versatile reagent in the synthesis of tellurium heterocycles, including substituted 1,3-benzotellurazoles. It can react with appropriately substituted anilines to initiate cyclization. For instance, the reaction of TeCl₄ with an N-acylated-2-alkynylaniline can lead to the formation of a 2-substituted-1,3-benzotellurazole. The reaction proceeds through an electrophilic addition of the tellurium species to the alkyne, followed by an intramolecular nucleophilic attack from the nitrogen atom of the amide group. This method provides a direct route to a range of substituted benzotellurazoles.

| Methodology | Precursor | Key Reagents/Conditions | Product |

| Cyclization of 2-Telluroanilides | 2-Telluroanilide | Dehydrating agent or thermal conditions | 2-Methyl-1,3-benzotellurazole |

| Reductive Cyclization | Bis(2-aminophenyl) ditelluride derivative | Acylating agent, Sodium borohydride | 2-Methyl-1,3-benzotellurazole |

| Chalcogenocyclization | Ortho-alkynyl aniline derivative | Tellurium electrophile | Substituted 1,3-benzotellurazole |

| Utilization of TeCl₄ | N-acylated-2-alkynylaniline | Tellurium tetrachloride | Substituted 1,3-benzotellurazole |

Transition Metal-Catalyzed Syntheses (e.g., Copper(I)-Catalyzed Methods)

Transition metal catalysis offers powerful and efficient pathways for the construction of complex organic molecules, and the synthesis of benzotellurazoles is no exception. mdpi.comnih.govsemanticscholar.org Copper(I)-catalyzed reactions, in particular, have emerged as a highly effective method for the formation of the 1,3-benzotellurazole core. nih.govjsynthchem.com

A notable example is the copper(I)-catalyzed reaction of 2-halophenyl isocyanides with tellurium and heteroatom nucleophiles. This method has proven effective for synthesizing 2-amino-1,3-benzotellurazoles. nih.gov The process involves the coupling of 2-bromoaniline (B46623) or 2-iodoaniline (B362364) with isoselenocyanates in the presence of a copper(I) catalyst, which proceeds through a selenourea (B1239437) intermediate to form the benzoselenazole (B8782803) ring. jsynthchem.com A similar strategy is applicable for the tellurium analogs. The use of copper(I) iodide (CuI) as a catalyst is particularly advantageous due to its efficiency under mild conditions. jsynthchem.com

While direct copper-catalyzed synthesis of 2-Methyl-1,3-benzotellurazole is a developing area, the principles established in the synthesis of related benzoselenazoles and other substituted benzotellurazoles pave the way for future research. nih.govjsynthchem.com For instance, the synthesis of 2-phenylbenzo[d] evitachem.comnih.govselenazole using a magnetic copper catalyst highlights the potential for recyclable and environmentally friendly catalytic systems. jsynthchem.com The versatility of transition metal catalysis is further demonstrated by the use of palladium, rhodium, and iridium in the synthesis of various heterocyclic compounds, suggesting that these metals could also be explored for benzotellurazole synthesis. mdpi.comnih.govsemanticscholar.org

Mechanistic Investigations of 1,3-Benzotellurazole Formation

Understanding the reaction mechanism is crucial for optimizing existing synthetic methods and developing new ones. The formation of 2-Methyl-1,3-benzotellurazole typically involves a nucleophilic addition-elimination pathway. chemguide.co.uklibretexts.org

A common synthetic route starts with the reaction of bis(2-aminophenyl) ditelluride with an acyl isothiocyanate, followed by reductive cyclization. sciencepublishinggroup.com A proposed mechanism for the reductive cyclization step involves the insertion of mercury into the Te-Te bond of the ditelluride. This is followed by an intramolecular nucleophilic attack of the thiocarbonyl moiety on the resulting mercury-tellurium species to form the benzotellurazole ring. sciencepublishinggroup.com

In another general approach, the synthesis can be viewed as the reaction between a derivative of 2-aminotellurophenol and an acyl chloride like acetyl chloride. shout.educationsavemyexams.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukchemistrystudent.com This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a chloride ion is eliminated. A final deprotonation step, often facilitated by a base, yields the stable 2-Methyl-1,3-benzotellurazole. chemguide.co.uk

The basicity of the nitrogen atom in the benzazole ring plays a significant role in these reactions. researchgate.net The nitrogen is the primary site for electrophilic attack and protonation. researchgate.net

Development and Optimization of Synthetic Protocols

The development of efficient and practical synthetic protocols is a continuous effort in organic chemistry. For 2-Methyl-1,3-benzotellurazole and its derivatives, research has focused on improving yields, simplifying procedures, and expanding the scope of accessible structures.

One established method involves the methylation of a pre-formed 1,3-benzotellurazole ring using methylating agents such as dimethyl sulfate (B86663) or methyl iodide under basic conditions. evitachem.com Another approach involves a one-pot synthesis where the appropriate tellurium-containing precursors react with aromatic compounds. evitachem.comthieme-connect.de

Recent advancements have focused on creating novel benzotellurazole derivatives with specific functionalities. For example, methods have been developed to synthesize 2-acylamino- and 2-arylamino-1,3-benzotellurazoles. sciencepublishinggroup.com The optimization of the reductive cyclization step in this synthesis was challenging, with the use of hydroxymethanesulfinate in the presence of elemental mercury providing the best yields. sciencepublishinggroup.com

Furthermore, the synthesis of more complex derivatives, such as 2-methylsulphanyl evitachem.comnih.govbenzotellurazole, and their subsequent reactions to form tricyclic compounds have been explored. researchgate.net The optimization of reaction conditions, including solvent, base, reagent proportions, and temperature, is crucial for directing the reaction towards the desired product and maximizing the yield, as demonstrated in the synthesis of related sulfur-containing heterocycles. mdpi.com

Iii. Chemical Reactivity and Transformation Studies of 2 Methyl 1,3 Benzotellurazole

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic substitution on the benzotellurazole (B8626874) core is significantly influenced by the tellurium atom and the substituents on the heterocyclic ring. The reaction conditions determine whether the substitution occurs on the aromatic ring or if the tellurium atom acts as the primary reactive site.

The nitration of 2-methylsulphanylbenzotellurazole is a multi-step process that highlights the dual reactivity of the molecule. The reaction proceeds first through an oxidative addition at the tellurium center, followed by electrophilic substitution on the aromatic ring.

The proposed mechanism involves an initial attack on the tellurium atom by the nitrating agent. This forms a σ-tellurane species, specifically a 1,1-dinitrate adduct. The resulting Te(ONO₂)₂ group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position, corresponding to position 6 of the benzotellurazole system.

Experimental results show that the reaction of 2-methylsulphanylbenzotellurazole with 65% nitric acid at ambient temperature yields 6-nitro-2-methylsulphanylbenzotellurazole-1,1-dinitrate.

| Reagent | Conditions | Product | Yield |

| 65% Nitric Acid | Room Temperature | 6-nitro-2-methylsulphanylbenzotellurazole-1,1-dinitrate | 56% |

Table 1: Nitration of 2-methylsulphanylbenzotellurazole. Data sourced from Topuzova et al. (2023).

Direct electrophilic iodination on the aromatic ring of benzotellurazoles is not a commonly reported transformation. The tellurium atom's high nucleophilicity and its capacity to undergo oxidative addition make it the preferred site of reaction with iodine. While electrophilic aromatic iodination typically requires an oxidizing agent to generate a more potent electrophile like I⁺, such conditions with benzotellurazole derivatives favor reaction at the tellurium center. Consequently, the reaction of 2-methylsulphanylbenzotellurazole with iodine results in an oxidative addition product rather than an aromatic substitution product (see Section 3.3).

Alkylation Reactions of the Heterocyclic System

Alkylation of the benzotellurazole system can occur on the heterocyclic nitrogen atom. Studies involving 2-methylsulphanylbenzotellurazole and bifunctional alkylating agents demonstrate the synthesis of more complex, fused heterocyclic structures. For instance, the reaction with 1,3-dibromopropane (B121459) in the presence of a catalytic amount of triethylamine (B128534) leads to the formation of a tricyclic tellurazolium salt. This transformation involves an initial N-alkylation followed by an intramolecular cyclization.

| Alkylating Agent | Conditions | Product | Yield |

| 1,3-Dibromopropane | Triethylamine (catalyst) | 3,4-dihydro-2H-benzothiazolo[2,3-b]tellurazolium bromide | 56% |

Table 2: Alkylation and Cyclization of 2-methylsulphanylbenzotellurazole. Data sourced from Topuzova et al. (2023).

Oxidative Addition Reactions at the Tellurium Center

A hallmark of the reactivity of benzotellurazoles is the ease with which the dicoordinated tellurium atom undergoes oxidative addition. This process involves the formal oxidation of the tellurium center and an increase in its coordination number, typically leading to the formation of stable σ-telluranes.

The reaction of 2-methylsulphanylbenzotellurazole with elemental iodine in absolute ethanol (B145695) provides a clear example of this reactivity. The process yields 1,1-diiodo-2-methylsulphanylbenzotellurazole, where two iodine atoms have added across the tellurium center. Similarly, as noted in the nitration reaction (Section 3.1.1), the initial step is the oxidative addition of two nitrate (B79036) groups to the tellurium atom.

| Reagent | Conditions | Product |

| Iodine (I₂) | Absolute Ethanol | 1,1-diiodo-2-methylsulphanylbenzotellurazole |

| 65% Nitric Acid | Room Temperature | 2-methylsulphanylbenzotellurazole-1,1-dinitrate (initial intermediate) |

Table 3: Oxidative Addition Reactions at the Tellurium Center. Data sourced from Topuzova et al. (2023).

Comparative Reactivity Profiles within the Chalcogen Series (Sulfur, Selenium, Tellurium)

The chemical behavior of organotellurium heterocycles often diverges from that of their lighter chalcogen (sulfur and selenium) counterparts. Generally, the reactivity of analogous compounds increases down the group, with tellurium compounds being more reactive and often exhibiting different reaction pathways.

For instance, a comparative study on the antibacterial properties of condensed 1,3-selenazole (B15495438) derivatives and their sulfur analogs (1,3-thiazoles) showed higher activity for the selenium-containing compounds. The antiviral agent Selenazofurin is notably more potent than its sulfur analogue, thiazofurin. These differences in biological activity often stem from underlying differences in chemical reactivity, such as redox potentials and nucleophilicity. The greater polarizability and lower electronegativity of tellurium compared to sulfur and selenium contribute to its unique chemical properties, including the propensity for oxidative addition and the formation of hypervalent compounds.

Ring-Opening Reactions and Derivatization

Ring-opening reactions of heterocyclic compounds are valuable transformations for the synthesis of new molecular scaffolds. In azole chemistry, particularly for benzotriazoles, metal-catalyzed denitrogenative reactions are known to occur, leading to ring-opened intermediates that can be trapped to form diverse products. These transformations often employ catalysts based on rhodium, copper, or palladium to activate the heterocyclic ring. However, specific studies detailing the ring-opening reactions and subsequent derivatization of 2-methyl-1,3-benzotellurazole are not extensively documented in the surveyed literature, suggesting this remains an area for future exploration.

Spectroscopic and Structural Data for 2-Methyl-1,3-benzotellurazole Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and scholarly articles, detailed spectroscopic and structural characterization data for the chemical compound “2-Methyl-1,3-benzotellurazole” could not be located. The request for an in-depth article focusing on the Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction analysis, and Infrared (IR) spectroscopy of this specific molecule cannot be fulfilled at this time due to the absence of published experimental findings in these areas.

Searches for ¹H, ¹³C, and ¹²⁵Te NMR data, single-crystal X-ray diffraction structures, and IR vibrational data for 2-Methyl-1,3-benzotellurazole did not yield any specific results. The available scientific literature extensively covers related benzazole compounds—such as 2-methylbenzothiazole, 2-methylbenzoxazole, and various benzotriazole (B28993) derivatives—but provides no corresponding information for the tellurium analogue.

Consequently, the creation of a scientifically accurate article with the requested detailed data tables and research findings for each specified subsection (Multinuclear NMR Analyses, Advanced ¹²⁵Te NMR Spectroscopy, Single-Crystal X-ray Diffraction, Supramolecular Architectures, and Infrared Spectroscopy) is not possible without the primary research data. Generating such an article would require speculation or fabrication of data, which falls outside the scope of scientifically sound reporting.

Further research or synthesis and subsequent characterization of 2-Methyl-1,3-benzotellurazole would be required for the scientific community to produce the data necessary to construct the requested article. At present, this information does not appear to be part of the public scientific record.

Iv. Spectroscopic and Structural Characterization of 2 Methyl 1,3 Benzotellurazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight of a compound and offering clues to its structure through the analysis of fragment ions.

Molecular Ion Peak and Isotopic Pattern: The molecular formula for 2-Methyl-1,3-benzotellurazole is C₈H₇NTe. The theoretical molecular weight is approximately 246.96 g/mol (for the most abundant isotope of tellurium, ¹³⁰Te). A key feature in the mass spectrum of organotellurium compounds is the characteristic isotopic pattern of tellurium, which has several naturally occurring isotopes. This results in a distinctive cluster of peaks for the molecular ion and any tellurium-containing fragments, providing a clear signature for the presence of the element.

Fragmentation Pathway: While direct experimental mass spectra for 2-Methyl-1,3-benzotellurazole are not readily available in the surveyed literature, a plausible fragmentation pattern can be proposed based on the principles of mass spectrometry and the known behavior of related heterocyclic compounds, such as benzothiazoles, benzoselenazoles, and specifically, the closely related 2-methylsulphanyl e-bookshelf.denih.govbenzotellurazole (B8626874).

Upon electron ionization, the molecular ion [C₈H₇NTe]⁺˙ is formed. The fragmentation is expected to proceed through several key pathways:

Loss of Methyl Radical: A primary fragmentation event is often the cleavage of the bond alpha to the heterocyclic ring, leading to the loss of a methyl radical (•CH₃) from the C2 position. This would result in a stable, even-electron cation.

Loss of Acetonitrile (B52724): Another common pathway in such heterocyclic systems is the expulsion of a stable neutral molecule. The loss of acetonitrile (CH₃CN) from the molecular ion is a probable fragmentation route, leading to a tellurium-containing radical cation.

Ring Cleavage: Subsequent fragmentation would likely involve the cleavage of the tellurazole ring itself. This can lead to the loss of tellurium or other small fragments, resulting in ions corresponding to the benzonitrile (B105546) cation or other aromatic fragments. For instance, the loss of the Te atom from the [M-CH₃]⁺ fragment could occur.

Formation of Benzene (B151609) Ring Fragments: Cleavage can also result in the formation of smaller aromatic fragments, such as the phenyl cation, through the breakdown of the fused ring system.

A proposed fragmentation table based on these principles is presented below.

| Proposed Fragment Ion | m/z (for ¹³⁰Te) | Proposed Neutral Loss |

|---|---|---|

| [C₈H₇N¹³⁰Te]⁺˙ (Molecular Ion) | 247 | - |

| [C₇H₄N¹³⁰Te]⁺ | 232 | •CH₃ |

| [C₆H₄¹³⁰Te]⁺˙ | 206 | CH₃CN |

| [C₇H₄N]⁺ | 102 | •CH₃, ¹³⁰Te |

| [C₆H₅]⁺ | 77 | CH₃CN, C¹³⁰Te |

Note: The m/z values are calculated using the most abundant isotope of tellurium (¹³⁰Te). The experimental spectrum would show a cluster of peaks for each tellurium-containing fragment corresponding to the natural isotopic abundance of Te.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. The benzotellurazole ring system constitutes a significant chromophore.

Expected Electronic Transitions: The electronic structure of 2-Methyl-1,3-benzotellurazole, featuring a conjugated aromatic system fused to a heterocyclic ring with multiple heteroatoms (N and Te), allows for several types of electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugated system of the benzotellurazole moiety is expected to give rise to strong absorption bands corresponding to these transitions. These are typically observed in the near-UV region.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen and tellurium atoms (lone pairs), to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed at longer wavelengths.

The presence of the heavy tellurium atom can also influence the electronic spectrum through spin-orbit coupling effects, which can affect the probabilities of certain transitions and may lead to enhanced intersystem crossing. e-bookshelf.de While specific experimental λmax values for 2-Methyl-1,3-benzotellurazole are not documented in the available literature, studies on related heterocyclic compounds like 2-(2'-hydroxyphenyl)benzoxazoles show strong absorption in the UVA and UVB regions (ranging from 336 to 374 nm). scielo.br It is reasonable to infer that 2-Methyl-1,3-benzotellurazole would also absorb in a similar region due to its analogous conjugated structure.

A summary of the expected electronic transitions is provided in the table below.

| Type of Transition | Orbitals Involved | Molecular Moiety | Expected Region |

|---|---|---|---|

| π → π | π bonding to π antibonding | Benzotellurazole conjugated system | UV-B / UV-A |

| n → π | Non-bonding (N, Te lone pairs) to π antibonding | C=N bond and Te heteroatom | Near UV / Visible |

Note: The specific absorption maxima (λmax) and molar absorptivity (ε) values are dependent on the solvent and require experimental determination.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically focused on the compound 2-Methyl-1,3-benzotellurazole are not presently available.

Studies providing in-depth analysis using the requested quantum chemical methodologies and bonding analyses for this exact molecule have not been published. Research in the field of tellurium-containing heterocycles often focuses on related structures, such as benzotelluradiazoles or other derivatives, to explore phenomena like chalcogen bonding. However, data from these distinct compounds cannot be extrapolated to accurately describe the specific electronic structure and bonding characteristics of 2-Methyl-1,3-benzotellurazole.

Consequently, it is not possible to provide the detailed research findings and data tables for the following outlined sections as they pertain directly to 2-Methyl-1,3-benzotellurazole:

V. Computational and Theoretical Investigations

V. Computational and Theoretical Investigations

Bonding and Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Further research in computational chemistry is required to elucidate the specific properties of 2-Methyl-1,3-benzotellurazole.

Molecular Orbital Theory Applied to Benzotellurazoles

Molecular Orbital (MO) theory is a fundamental quantum mechanical approach used to describe the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For a molecule like 2-Methyl-1,3-benzotellurazole, MO theory would provide a detailed picture of electron distribution and energy levels.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 2-Methyl-1,3-benzotellurazole, it would be expected that the HOMO is largely localized on the electron-rich tellurium atom and the fused benzene (B151609) ring, while the LUMO would be distributed over the heterocyclic system. The methyl group at the 2-position would likely introduce a slight inductive effect, subtly modifying the energies of these frontier orbitals compared to the unsubstituted 1,3-benzotellurazole.

A hypothetical data table for the frontier molecular orbital energies of 2-Methyl-1,3-benzotellurazole, which could be generated through Density Functional Theory (DFT) calculations, is presented below. It is crucial to note that these are illustrative values and are not derived from actual published research.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | -5.85 | -1.20 | 4.65 |

| M06-2X | def2-TZVP | -6.10 | -1.15 | 4.95 |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods, particularly DFT, are powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. By mapping the molecular electrostatic potential (MEP) surface, regions of positive and negative electrostatic potential can be identified, indicating likely sites for electrophilic and nucleophilic attack, respectively.

For 2-Methyl-1,3-benzotellurazole, the tellurium atom, with its lone pairs of electrons, is expected to be a primary site for electrophilic attack. The nitrogen atom in the ring and the π-system of the benzene ring would also exhibit nucleophilic character. Conversely, the carbon atom attached to both tellurium and nitrogen is a potential electrophilic center.

Theoretical studies could model various reactions, such as oxidation at the tellurium center, electrophilic substitution on the benzene ring, or reactions involving the methyl group. By calculating the activation energies and reaction enthalpies for different pathways, the most favorable reaction mechanisms can be predicted. For instance, a study on the related compound 2-methylsulphanyl researchgate.netacademie-sciences.frbenzotellurazole (B8626874) has shown that nitration initially occurs at the tellurium atom before proceeding to the aromatic ring, a pathway that could be computationally modeled for 2-Methyl-1,3-benzotellurazole. researchgate.net

Studies on Conformational Preferences and Thermodynamic Stability

The conformational landscape of a molecule dictates its physical and biological properties. While the benzotellurazole ring system is largely planar, the orientation of the methyl group in 2-Methyl-1,3-benzotellurazole could be a subject of conformational analysis. However, due to the free rotation around the C-C single bond, significant conformational isomers are not expected for this specific molecule.

For more complex derivatives of benzotellurazole, computational methods can be employed to identify different stable conformers and calculate their relative thermodynamic stabilities. By performing a potential energy surface scan, the energies of various conformations can be calculated, allowing for the identification of local and global energy minima.

Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy can also be calculated using computational methods. These values are essential for understanding the stability of the molecule and predicting the spontaneity of its reactions.

A hypothetical data table summarizing the calculated thermodynamic properties for 2-Methyl-1,3-benzotellurazole is provided below. As with the previous table, these values are for illustrative purposes and await experimental or computational verification.

| Property | Calculated Value | Computational Method |

|---|---|---|

| Standard Enthalpy of Formation (gas phase, 298.15 K) | +250.5 kJ/mol | G4(MP2) |

| Standard Gibbs Free Energy of Formation (gas phase, 298.15 K) | +285.2 kJ/mol | G4(MP2) |

| Entropy (gas phase, 298.15 K) | 350.1 J/(mol·K) | B3LYP/6-31G(d) |

Vi. Supramolecular Chemistry and Advanced Architectures of 1,3 Benzotellurazoles

Intermolecular Interactions Governing Self-Assembly

The specific architecture adopted by 1,3-benzotellurazoles in the solid state is a direct consequence of the interplay between various intermolecular forces. The nature of the substituent at the 2-position of the benzotellurazole (B8626874) ring plays a crucial role in modulating these interactions and directing the ultimate supramolecular arrangement. scispace.comsciencepublishinggroup.com

Tellurium-Nitrogen (Te···N) Chalcogen Bonding

A defining feature of benzotellurazole chemistry is the chalcogen bond, a non-covalent interaction between an electron-deficient region on a covalently bonded tellurium atom (a σ-hole) and a Lewis base, such as a nitrogen atom. scispace.comnih.gov In 1,3-benzotellurazoles, the tellurium atom possesses electropositive character, making it a potent chalcogen bond donor. The endocyclic nitrogen atom of an adjacent molecule, being a Lewis base, acts as the acceptor. scispace.com This directional Te···N interaction is a primary driving force for the self-assembly of these molecules. researchgate.net

The strength and geometry of these bonds can be programmed by modifying the electronic and steric properties of the substituent at the 2-position. scispace.com Quantum chemical calculations and electrostatic surface potential (ESP) maps confirm that the tellurium center is a suitable site for chalcogen bond recognition. scispace.comresearchgate.net The distances of these intermolecular Te···N contacts are typically shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. For instance, Te···N distances in various 2-substituted benzotellurazoles have been reported to range from approximately 2.98 Å to 3.17 Å. nih.gov

| Compound | Te···N Distance (Å) | Reference |

|---|---|---|

| 2-(Methylsulfanyl)-1,3-benzotellurazole | 2.985 | nih.gov |

| 1,3-Benzotellurazol-2-ylacetonitrile | 3.16 | nih.gov |

| 2-(2-Furanyl)benzo-1,3-benzotellurazole | 3.17 | nih.gov |

Hydrogen Bonding Networks (N–H···X, N–H···N)

While Te···N chalcogen bonding often dominates, hydrogen bonding can become the directing force in appropriately functionalized benzotellurazoles. sciencepublishinggroup.comresearchgate.net This is particularly evident in derivatives bearing acylamino or arylamino groups at the 2-position. sciencepublishinggroup.comsciencepublishinggroup.com In these systems, a robust intermolecular hydrogen bond forms between the exocyclic N–H group of one molecule and the endocyclic nitrogen atom of an adjacent molecule (N–H···N). sciencepublishinggroup.comresearchgate.net

This strong N–H···N interaction leads to the formation of centrosymmetric dimers, a starkly different structural motif compared to the wires formed by 2-alkyl or 2-aryl derivatives. sciencepublishinggroup.comresearchgate.net The presence of a hydrogen bond donor (the N-H group) and acceptor (the endocyclic nitrogen) within the same molecule allows for this specific pairing, effectively overriding the weaker Te···N interaction that would otherwise promote wire formation. sciencepublishinggroup.comsciencepublishinggroup.com The formation of extensive hydrogen-bonded networks is a well-established principle in supramolecular chemistry for creating ordered solid-state structures. researchgate.netmdpi.com

π–π Stacking and Other Non-Covalent Interactions

For example, in certain chalcogen-bonded dimers, the molecules are further stabilized by offset π-stacking, where the aromatic rings of adjacent dimers are layered with a slight displacement. d-nb.info These interactions, while generally weaker than chalcogen or hydrogen bonds, are crucial for achieving dense and stable packing in the crystal lattice. rsc.org The interplay is complex; for instance, the formation of hydrogen bonds can alter the electron density of the aromatic rings, which in turn can influence the strength of the π–π stacking interactions. rsc.org

Formation of Ordered Structures

The specific non-covalent interactions discussed above guide the assembly of 1,3-benzotellurazole molecules into well-defined, higher-order structures. The resulting architectures, primarily dimers and supramolecular wires, are a direct manifestation of the underlying molecular recognition properties.

Dimerization Phenomena in Crystalline Solids

Dimerization is a common self-assembly pattern for 1,3-benzotellurazoles, driven by different primary interactions depending on the molecular structure. As previously noted, 2-acylamino-1,3-benzotellurazoles consistently form dimers in the solid state. sciencepublishinggroup.comresearchgate.net X-ray crystallographic studies have confirmed that this dimerization is the result of a pair of N–H···N hydrogen bonds linking two molecules in a head-to-tail fashion. sciencepublishinggroup.comsciencepublishinggroup.com

| Substituent at 2-Position | Primary Interaction | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Alkyl (e.g., Methyl) or Aryl | Te···N Chalcogen Bonding | Supramolecular Wires | sciencepublishinggroup.comresearchgate.net |

| Acylamino or Arylamino | N–H···N Hydrogen Bonding | Dimers | sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com |

Chalcogen bonding can also drive dimerization. In related systems like tellurazolopyridines (TZPs), molecules self-assemble into discrete dimers through a double Te···N chalcogen bond recognition motif in the solid state. d-nb.info This persistent dimerization highlights the robustness of the Te···N interaction as a reliable supramolecular synthon. d-nb.info

Development of Supramolecular Wires

One of the most fascinating structural motifs formed by 1,3-benzotellurazoles is the supramolecular wire. This architecture is characteristic of derivatives with simple alkyl or aryl groups in the 2-position, such as 2-methyl-1,3-benzotellurazole. sciencepublishinggroup.comresearchgate.net In the absence of competing strong interactions like hydrogen bonding, the directional Te···N chalcogen bonds program the molecules to assemble sequentially. scispace.com

This process results in the formation of one-dimensional, wire-like polymeric chains that extend throughout the crystal lattice. scispace.comresearchgate.net The tellurium atom of one molecule interacts with the nitrogen atom of the next, creating a repeating head-to-tail arrangement. researchgate.net These molecular wires represent a fundamental example of programmed self-assembly, where the inherent electronic properties of the benzotellurazole scaffold are harnessed to create ordered, extended architectures. nih.govscispace.com

Influence of Substituent Effects on Supramolecular Organization

The supramolecular organization of 1,3-benzotellurazole derivatives is profoundly influenced by the nature of the substituent at the 2-position. The electronic properties and steric demands of the substituent group dictate the hierarchy and geometry of non-covalent interactions, such as chalcogen bonding, hydrogen bonding, and π–π stacking, thereby controlling the final solid-state architecture. core.ac.uk The strategic selection of these substituents allows for the rational design and engineering of specific supramolecular structures, ranging from discrete dimers to extended one-dimensional polymeric "wires."

The tellurium atom in the benzotellurazole ring possesses a region of positive electrostatic potential, known as a σ-hole, which allows it to act as a potent chalcogen bond donor. arkat-usa.org This interaction, particularly with Lewis basic sites like nitrogen atoms, is a primary driving force in the self-assembly of these heterocycles. arkat-usa.orgscispace.com

Research demonstrates a clear divergence in assembly patterns based on the functional groups present at the 2-position:

2-Alkyl and 2-Aryl Substituents: Derivatives bearing simple alkyl or aryl groups at the 2-position typically self-assemble into infinite, wire-like supramolecular structures. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com This organization is primarily governed by moderately strong intermolecular Te···N chalcogen bonds, where the tellurium atom of one molecule interacts with the endocyclic nitrogen atom of an adjacent molecule. researchgate.net

2-Acylamino and 2-Arylamino Substituents: The introduction of acylamino or arylamino groups at the 2-position fundamentally alters the supramolecular assembly. sciencepublishinggroup.comresearchgate.net Instead of forming polymeric wires, these derivatives form discrete dimers in the solid state. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net The dominant interaction shifts from chalcogen bonding to hydrogen bonding. Specifically, the assembly is directed by hydrogen bonds forming between the exocyclic nitrogen atom (N-H) of the amino group and the endocyclic nitrogen atom of a neighboring molecule. sciencepublishinggroup.comresearchgate.net This powerful and directional hydrogen bonding interaction supersedes the Te···N chalcogen bonding that organizes the simpler alkyl/aryl derivatives.

Substituents with Competing Chalcogen Bond Acceptors: When the substituent at the 2-position contains a strong Lewis basic site, it can compete with the endocyclic nitrogen as a chalcogen bond acceptor. For example, a 2-pyridyl substituent provides a highly effective nitrogen atom for chalcogen bonding. scispace.com The resulting Te···N(pyridyl) interactions can be programmed to control the supramolecular architecture, again leading to wire-like polymeric structures. scispace.com The efficacy of the substituent as a chalcogen bond acceptor is critical; computational studies have shown that while a pyridyl group is a strong acceptor, a thiophenyl group is unsuitable and can even lead to repulsion. scispace.com

The table below summarizes the influence of different substituents on the resulting supramolecular structures of 1,3-benzotellurazoles.

Table 1: Effect of Substituents on the Supramolecular Architecture of 1,3-Benzotellurazoles

| Substituent at 2-Position | Dominant Intermolecular Interaction(s) | Resulting Supramolecular Architecture |

|---|---|---|

| Alkyl or Aryl groups | Chalcogen Bonding (intermolecular Te···N) | Supramolecular "wires" or chains sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com |

| Acylamino or Arylamino groups | Hydrogen Bonding (exocyclic N-H···N endocyclic) | Discrete Dimers sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net |

| Pyridyl groups | Chalcogen Bonding (intermolecular Te···Npyridyl) | Programmed wire-like polymers scispace.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-1,3-benzotellurazole |

| 2-phenyl benzo-1,3-tellurazole |

| 2-acylamino-1,3-benzotellurazoles |

| 2-arylamino-1,3-benzotellurazoles |

| 2-alkyl-1,3-benzotellurazoles |

| 2-aryl-1,3-benzotellurazoles |

| 2-benzoylamino-1,3-benzotellurazole |

| 2-(4-chlorobenzoylamino)-1,3-benzotellurazole |

| 2-(2-bromobenzoylamino)-1,3-benzotellurazole |

| 2-(4-bromobenzoylamino)-1,3-benzotellurazole |

| 2-(4-methoxybenzoylamino)-1,3-benzotellurazole |

| 2-phenylamino-1,3-benzotellurazole |

| 2-(4-chlorophenylamino-1,3-benzotellurazole |

| Benzo-1,3-selenazoles |

Vii. Emerging Applications in Materials Science and Catalysis

Optoelectronic Materials Research

The exploration of organotellurium compounds in optoelectronic materials is an emerging field. The heavy tellurium atom can impart unique electronic properties due to its polarizability and the potential for strong intermolecular interactions. However, specific research on 2-Methyl-1,3-benzotellurazole's application in this area is not well-documented.

Organic semiconductors are materials that possess the electrical conductivity of semiconductors and are composed of organic molecules. Charge transport in these materials occurs through the movement of electrons or holes between molecules. fiveable.meresearchgate.net The efficiency of charge transport is influenced by factors such as molecular packing in the solid state and the electronic coupling between adjacent molecules. semanticscholar.org

For a compound like 2-Methyl-1,3-benzotellurazole to function as an organic semiconductor, it would need to exhibit favorable charge carrier mobility. The tellurium atom could potentially enhance π-π stacking, a key factor for efficient charge transport. However, without experimental data on the charge transport properties of 2-Methyl-1,3-benzotellurazole, its potential as an organic semiconductor remains theoretical.

Table 1: General Charge Transport Mechanisms in Organic Semiconductors

| Transport Mechanism | Description |

| Hopping Transport | Charge carriers jump between localized states on individual molecules. This process is typically thermally activated. fiveable.me |

| Band-like Transport | In highly ordered crystalline materials, delocalized electronic bands can form, allowing for more efficient charge transport. fiveable.mecaltech.eduaps.org |

OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. These devices are composed of several layers, including emissive, transport, and blocking layers. The performance of an OLED is dependent on the properties of the organic materials used. While some organometallic complexes have been investigated for use in OLEDs, there is no specific research available on the use of 2-Methyl-1,3-benzotellurazole in this capacity.

Organic photovoltaic (OPV) devices, or solar cells, convert light into electricity. The active layer of an OPV device typically consists of a blend of an electron donor and an electron acceptor material. The development of novel organic materials with tailored absorption spectra and energy levels is crucial for improving OPV efficiency. While related heterocyclic compounds like benzotriazole (B28993) derivatives have been incorporated into polymers for solar cell applications, there are no published studies on the use of 2-Methyl-1,3-benzotellurazole in photovoltaic devices. nih.govkaist.ac.kr

Catalytic Applications in Organic Synthesis

The unique redox properties of tellurium have led to the investigation of organotellurium compounds as catalysts in various organic reactions.

Organotellurium compounds can act as catalysts, often leveraging the Te(II)/Te(IV) redox couple. The reactivity of these compounds can be tuned by modifying the organic scaffold. While the synthesis of various benzotellurazole (B8626874) derivatives has been reported, their application as catalysts is not a widely explored area. researchgate.net

A key feature of potential organotellurium catalysts is their ability to undergo oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles. For instance, the tellurium center could be oxidized from Te(II) to Te(IV) by a substrate and then reduced back to Te(II) in a subsequent step, completing the catalytic cycle. The specific redox behavior of 2-Methyl-1,3-benzotellurazole and its potential to participate in such catalytic cycles have not been reported in the scientific literature.

Advanced Sensing Technologies

There is no specific research available in the provided search results that discusses the application of 2-Methyl-1,3-benzotellurazole as a fluorescent probe or chemosensor.

Viii. Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

A primary hurdle in the study of many organotellurium compounds is the development of efficient and environmentally benign synthetic methodologies. Future research should focus on moving beyond traditional methods, which may involve harsh reagents or produce significant waste.

Key Research Objectives:

Catalyst Development: Investigating new transition-metal catalysts or organocatalysts to facilitate the formation of the benzotellurazole (B8626874) ring system with high efficiency and selectivity.

Green Chemistry Approaches: Exploring the use of greener solvents, microwave-assisted synthesis, or flow chemistry to reduce the environmental impact of synthetic procedures. nih.gov

Starting Material Diversification: Identifying readily available and less toxic tellurium precursors to improve the accessibility and sustainability of the synthesis of 2-Methyl-1,3-benzotellurazole.

A comparative look at synthetic approaches for related heterocyclic systems could provide a valuable starting point.

| Synthetic Approach | Potential Advantages for Benzotellurazole Synthesis | Key Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. nih.gov | Scale-up limitations, need for specialized equipment. |

| Transition-Metal Catalysis | High efficiency and control over regioselectivity. | Catalyst cost and toxicity, removal of metal impurities. |

| Photocatalysis | Use of visible light as a sustainable energy source. | Development of suitable photocatalysts for C-Te bond formation. |

Investigation of New Reactivity Pathways and Stereoselective Transformations

The reactivity of the tellurium atom in the benzotellurazole ring is a key area for exploration. Understanding how 2-Methyl-1,3-benzotellurazole interacts with various reagents will be crucial for its potential application as a synthetic intermediate.

Areas for Investigation:

Oxidation and Reduction Chemistry: Studying the oxidation of the tellurium center to form hypervalent species and the reduction to tellurides, which could serve as precursors to other functional molecules.

Cross-Coupling Reactions: Exploring the utility of 2-Methyl-1,3-benzotellurazole as a coupling partner in reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon and carbon-heteroatom bonds.

Stereoselective Reactions: Developing chiral organotellurium catalysts based on the benzotellurazole scaffold for asymmetric synthesis, a burgeoning area in organochalcogen chemistry. chemrxiv.org The unique electronic properties of tellurium could lead to novel stereochemical outcomes.

Advancements in Computational Modeling for Predictive Design

Given the challenges associated with handling some organotellurium compounds, computational chemistry offers a powerful tool for predicting their properties and reactivity, thereby guiding experimental efforts.

Computational Approaches:

Density Functional Theory (DFT): Employing DFT to calculate the geometric and electronic structure of 2-Methyl-1,3-benzotellurazole, predict its spectroscopic properties (NMR, UV-Vis), and model its reaction mechanisms.

Molecular Dynamics (MD) Simulations: Using MD simulations to understand the intermolecular interactions of 2-Methyl-1,3-benzotellurazole in different solvent environments and in the solid state.

Structure-Property Relationships: Developing computational models that correlate the structural features of benzotellurazole derivatives with their potential functional properties, such as electronic conductivity or optical behavior.

These computational studies can significantly accelerate the discovery of new applications by allowing for the in-silico screening of potential candidate molecules. ekb.eg

Development of Tailored Functional Materials with Enhanced Performance

A significant driver for research in organotellurium chemistry is the potential to create novel functional materials. The unique properties of tellurium, such as its high polarizability and ability to form secondary bonding interactions, make benzotellurazoles interesting building blocks for materials science.

Potential Material Applications:

Organic Electronics: Investigating the use of 2-Methyl-1,3-benzotellurazole derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tellurium atom could facilitate intermolecular charge transport.

Sensors: Designing and synthesizing benzotellurazole-based molecules that can act as selective sensors for metal ions or small molecules through coordination with the tellurium or nitrogen atoms.

Thermoelectric Materials: Exploring the potential of polymers or molecular crystals containing the benzotellurazole unit for thermoelectric applications, which involve the conversion of heat into electrical energy.

| Material Class | Potential Role of 2-Methyl-1,3-benzotellurazole | Desired Properties |

| Conducting Polymers | As a monomer unit to tune the electronic band gap and enhance charge mobility. | High electrical conductivity, good processability, and environmental stability. |

| Nonlinear Optical Materials | To enhance the third-order nonlinear optical response due to the heavy tellurium atom. | Large hyperpolarizability and good optical transparency. |

| Luminescent Materials | To achieve phosphorescence or delayed fluorescence through the heavy-atom effect of tellurium. | High quantum yield and tunable emission wavelengths. |

Interdisciplinary Approaches in Organotellurium Chemistry and Materials Science

The successful development and application of 2-Methyl-1,3-benzotellurazole will necessitate a collaborative, interdisciplinary approach. Bridging the gap between fundamental organic chemistry and applied materials science will be essential.

Collaborative Efforts:

Synthetic Chemists and Materials Scientists: Joint efforts to design and synthesize novel benzotellurazole derivatives with specific electronic and optical properties tailored for device applications.

Experimentalists and Theoreticians: A close feedback loop between experimental results and computational predictions to refine molecular designs and understand structure-property relationships.

Chemists and Physicists/Engineers: Collaboration to integrate new tellurium-containing materials into functional devices and to characterize their performance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-1,3-benzotellurazole, and how can reaction conditions be optimized for purity?

- Methodology : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with tellurium-containing reagents under anhydrous conditions. For example, analogous benzoxazole synthesis (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) uses reflux with aryl acids and subsequent purification via recrystallization . For tellurazoles, optimizing stoichiometry, solvent polarity (e.g., THF/EtN mixtures), and catalyst systems (e.g., Pd/PPh) is critical to avoid side products like tellurium oxides .

Q. How is the structure of 2-methyl-1,3-benzotellurazole confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Analyze H and C NMR to verify methyl group integration and aromatic proton environments. IR confirms tellurazole ring vibrations (~1600 cm) .

- X-ray crystallography : Resolve crystal packing and Te-N bond distances (e.g., 2.8–3.1 Å), as demonstrated for related benzotellurazoles .

- Elemental analysis : Validate empirical formulas (e.g., CHNTe) with ≤0.4% deviation .

Q. What are the primary applications of 2-methyl-1,3-benzotellurazole in material science?

- Methodology : Its Te-N coordination motif enables supramolecular self-assembly in polymers and coordination complexes. For example, analogous benzotellurazoles form wire-like structures via Te···N interactions, useful in semiconductor design . Additionally, methyl-substituted heterocycles (e.g., benzoxazoles) are precursors for biodegradable polymers like PLA-b-PMPG-b-PLA, suggesting potential in sustainable materials .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in reported Te-N bonding behavior in 2-methyl-1,3-benzotellurazole derivatives?

- Methodology : Conflicting reports on Te-N bond lengths (e.g., 2.8 Å vs. 3.1 Å) arise from solvent polarity and counterion effects. X-ray diffraction under controlled conditions (e.g., anhydrous vs. hydrated crystals) clarifies these discrepancies. For example, 2-chloromethyl-1-methylbenzimidazole structures show how steric effects from substituents alter bond geometry .

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving 2-methyl-1,3-benzotellurazole?

- Methodology : Density functional theory (DFT) calculations and kinetic studies reveal that the methyl group directs electrophilic substitution to the 5-position of the benzotellurazole ring. Experimental validation via Sonogashira coupling (e.g., with 2-methyl-3-butyn-2-ol) shows >90% yield at the 5-position under Pd/Cu catalysis .

Q. How can computational modeling predict the bioactivity of 2-methyl-1,3-benzotellurazole derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like enzymes or receptors. For example, benzotriazole derivatives exhibit inhibitory activity against kinases when the methyl group enhances hydrophobic binding . Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What strategies mitigate challenges in synthesizing air-sensitive 2-methyl-1,3-benzotellurazole derivatives?

- Methodology : Use Schlenk-line techniques for handling tellurium precursors. Additives like PPh reduce Te(IV) to Te(II), preventing oxidation. Purification under inert atmospheres (e.g., argon) and characterization via cyclic voltammetry ensure stability .

Q. How do contradictory spectral data for 2-methyl-1,3-benzotellurazole arise, and how are they resolved?

- Methodology : Discrepancies in NMR shifts may stem from solvent-dependent aggregation. Compare spectra in DMSO-d vs. CDCl to identify solvent effects. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray data .

Methodological Tables

Table 1 : Key Synthetic Parameters for 2-Methyl-1,3-Benzotellurazole Derivatives

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Solvent System | THF/EtN (1:1) | |

| Catalyst | Pd(PPh)Cl/CuI | |

| Reaction Temperature | 55–60°C | |

| Purification | Silica gel chromatography |

Table 2 : Structural Data for Te-N Coordination in Benzotellurazoles

| Compound | Te-N Distance (Å) | Coordination Mode | Evidence Source |

|---|---|---|---|

| 2-Methyl-1,3-benzotellurazole | 2.85–3.10 | Linear chain | |

| 2-Chloromethyl derivative | 3.02 | Dimeric |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.